1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one is a compound with the molecular formula C6H14N2OS It is known for its unique chemical structure, which includes a thiolane ring and an aminoethyl group
Vorbereitungsmethoden
The synthesis of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of a thiolane derivative with an aminoethyl compound under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one can be compared with similar compounds such as:
Pyrrolidine derivatives: These compounds also contain a five-membered ring with nitrogen, but differ in their chemical properties and biological activities.
Thiolane derivatives: Similar to this compound, these compounds have a thiolane ring but may have different substituents that alter their reactivity and applications.
Eigenschaften
Molekularformel |
C6H14N2OS |
---|---|
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
2-[(1-oxothiolan-1-ylidene)amino]ethanamine |
InChI |
InChI=1S/C6H14N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-7H2 |
InChI-Schlüssel |
KSNROUHXOGHUIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NCCN)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.